Molecular weight and formula of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Molecular weight and formula of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
A Versatile Scaffold for "Clickable" Medicinal Chemistry and Agrochemical Synthesis [1]
Executive Summary
2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene (Molecular Formula:
This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.
Part 1: Physicochemical Profile
The molecule is characterized by the electron-withdrawing nitro group ortho to a fluorine atom, which significantly influences the acidity of the parent phenol and the electrophilicity of the ring.
Table 1: Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene | Alternate: 3-Fluoro-4-nitrophenyl propargyl ether |
| Molecular Formula | ||
| Molecular Weight | 195.15 g/mol | |
| Exact Mass | 195.0332 | Useful for High-Res MS (HRMS) validation |
| Precursor CAS | 394-41-2 | (3-Fluoro-4-nitrophenol) |
| Predicted LogP | 1.95 ± 0.3 | Moderate lipophilicity; favorable for membrane permeability |
| H-Bond Acceptors | 4 | (Nitro O x2, Ether O, Fluorine) |
| H-Bond Donors | 0 | (Lacks -OH or -NH) |
| Topological PSA | 55.05 Ų | Polar Surface Area |
| Physical State | Solid (Crystalline) | Predicted MP: 65–75°C (Derived from structural analogs) |
Part 2: Synthetic Methodology
The synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene relies on a classic Williamson ether synthesis. The presence of the electron-withdrawing nitro group at the para position relative to the hydroxyl group in the precursor (3-fluoro-4-nitrophenol) increases the acidity of the phenol (
Mechanism of Action
-
Deprotonation: Potassium carbonate (
) deprotonates the phenol to form the phenoxide anion. -
Nucleophilic Attack: The phenoxide undergoes an
attack on the propargyl bromide, displacing the bromide ion. -
Stabilization: The fluorine atom at the meta position (relative to the ether) exerts an inductive effect (-I), further stabilizing the phenoxide intermediate but not hindering the nucleophilicity significantly.
Visualization: Synthetic Pathway
Figure 1: Synthetic route via Williamson ether synthesis. The reaction proceeds through an SN2 mechanism facilitated by the enhanced acidity of the nitrophenol precursor.
Part 3: Experimental Protocols
Safety Warning: Propargyl bromide is a lachrymator and potential alkylating agent. Nitro compounds can be energetic. Conduct all reactions in a fume hood behind a blast shield.
Protocol 1: Synthesis of 2-Fluoro-1-nitro-4-(prop-2-yn-1-yloxy)benzene
Materials:
-
3-Fluoro-4-nitrophenol (1.0 eq, 10 mmol, 1.57 g)
-
Propargyl bromide (1.2 eq, 12 mmol, 80% wt in toluene)
-
Potassium carbonate (
, anhydrous, 1.5 eq, 15 mmol) -
Acetone (Reagent grade, 30 mL) or DMF (for faster kinetics)
Step-by-Step Procedure:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrophenol (1.57 g) in acetone (30 mL).
-
Base Addition: Add anhydrous
(2.07 g). The solution may turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add propargyl bromide solution (1.35 mL) dropwise over 5 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 3–5 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol (
) should disappear, and a less polar product ( ) should appear. -
Workup:
-
Cool to RT and filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.[3]
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid.
Validation Criteria:
-
1H NMR (
, 400 MHz): 8.10 (t, 1H, Ar-H ortho to ), 6.85 (dd, 1H), 6.78 (dd, 1H), 4.80 (d, 2H, ), 2.55 (t, 1H, ). -
Yield Expectation: 85–92%.
Part 4: Reactivity & Downstream Applications
This molecule is a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups: the nitro group can be reduced without affecting the alkyne (under specific conditions), or the alkyne can be reacted ("clicked") while retaining the nitro group.
Reduction to Aniline (Kinase Inhibitor Synthesis)
The nitro group is reduced to an amine to form 3-fluoro-4-aminophenol propargyl ether .
-
Method: Iron (
) powder / in EtOH/Water (Bechamp reduction). -
Note: Avoid catalytic hydrogenation (
) as it will reduce the alkyne to an alkane (propyl ether). -
Application: The resulting aniline is a bioisostere for the core of Gefitinib or Erlotinib analogs, where the propargyl ether provides a handle for covalent cysteine targeting or metabolic stability.
Click Chemistry (Chemical Biology Probes)
The terminal alkyne participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction: Product +
1,2,3-Triazole. -
Application: Synthesis of PROTACs (Proteolysis Targeting Chimeras) where the benzene ring binds the E3 ligase ligand and the triazole acts as a rigid linker.
Visualization: Reactivity Flowchart
Figure 2: Divergent synthesis pathways. The molecule serves as a precursor for both aniline-based drug scaffolds and triazole-based chemical probes.
References
-
Williamson Ether Synthesis Optimization
-
Precursor Properties (3-Fluoro-4-nitrophenol)
- Source: PubChem Compound Summary for CID 11672782 (Related Isomer) and CID 1061730 (Precursor).
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
-
Propargyl Bromide Reactivity
Sources
- 1. 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Propargyl bromide - Wikipedia [en.wikipedia.org]




